molecular formula C15H23N B1528339 2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1333235-93-0

2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1528339
CAS RN: 1333235-93-0
M. Wt: 217.35 g/mol
InChI Key: BQQNDMBMWBJZKU-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (TM-8-PTQ) is an organic compound belonging to the quinoline family. It is a colorless, odorless, and tasteless liquid with a molecular weight of 183.26 g/mol. TM-8-PTQ is a versatile compound that has a wide range of applications in the pharmaceutical, food, and cosmetic industries. In recent years, it has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Heterocyclic Derivative Syntheses

The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, involves catalytic reactions under oxidative carbonylation conditions. These reactions highlight the versatility of tetrahydroquinoline compounds in producing a variety of heterocyclic structures with potential applications in drug development and material science (Bacchi et al., 2005).

Fluorimetric Properties for Analytical Applications

The study of the fluorimetric properties of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) has implications for its use in analytical chemistry, especially in the quantification of TMQ in synthetic mixtures and specific rubber samples. This demonstrates the compound's role in understanding and preventing the oxidative degradation of polymers (Moldovan et al., 2006).

Progress in Tetrahydroquinoline Chemistry

Research progress in tetrahydroquinoline chemistry, focusing on synthesis methods, has provided a broad understanding of this compound's significance in the synthesis of pharmacologically active compounds. These developments are crucial for pharmaceutical and agrochemical synthesis, showcasing the potential of tetrahydroquinolines as key intermediates in producing bioactive molecules (Muthukrishnan et al., 2019).

Synthesis of Biologically Active Compounds

The synthesis and evaluation of tetrahydroquinoline derivatives for their potential biological activities, including anticancer properties, underline the compound's utility in drug discovery and development. This area of research explores the structural modifications of tetrahydroquinoline to enhance its biological efficacy (Redda et al., 2010).

Organosilicon Derivatives for Drug Delivery

The development of lipid-like organosilicon derivatives of tetrahydroquinoline for facilitating penetration through the plasma membrane and for drug delivery applications represents an innovative approach to improving the bioavailability and therapeutic efficacy of small molecules (Zablotskaya et al., 2018).

properties

IUPAC Name

2,2,4-trimethyl-8-propan-2-yl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-10(2)12-7-6-8-13-11(3)9-15(4,5)16-14(12)13/h6-8,10-11,16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQNDMBMWBJZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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